6-クロロ-1H,2H,3H-ピロロ[2,3-b]ピリジン
概要
説明
“6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the molecular formula C7H7ClN2 . It is a derivative of the pyrrolo[2,3-b]pyridine scaffold, which has been identified as a novel scaffold for the development of potent inhibitors . This compound has shown potent activities against FGFR1, 2, and 3, making it an attractive strategy for cancer therapy .
Molecular Structure Analysis
The molecular structure of “6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine” consists of 7 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms . The InChI code for this compound is 1S/C7H7ClN2/c8-7-3-6-5(4-10-7)1-2-9-6/h3-4,9H,1-2H2 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine” include a molecular weight of 154.60 g/mol , a density of 1.154±0.06 g/cm3 , and a boiling point of 267.3±40.0 °C .
科学的研究の応用
癌治療薬
6-クロロ-7-アザインドリン: 誘導体は、様々な種類の腫瘍に関与する線維芽細胞増殖因子受容体 (FGFR) の強力な阻害剤として有望である 。FGFRシグナル伝達経路の異常な活性化は、乳がん、肺がん、前立腺がん、膀胱がん、肝臓がんなど、いくつかの癌の進行と発達に関連しています。FGFRを標的とすることは、癌治療のための魅力的な戦略であり、6-クロロ-7-アザインドリンのような化合物は、潜在的な治療薬として開発されています。
製薬合成
6-クロロ-7-アザインドリンのコア構造は、医薬品や天然物に重要であり、医薬品化学で幅広く応用されています 。アザインドールおよびアザインドリンを合成するための新規ワンポット法が開発されており、これらはさらに精製および官能基化することができ、様々な医薬品化合物を生成するためのプラットフォームを提供します。
生物学的評価
6-クロロ-1H-ピロロ[2,3-b]ピリジン誘導体の設計、合成、および生物学的評価に関する研究が行われています 。これらの化合物は、様々なFGFRアイソフォームに対する阻害活性を評価されており、一部は強力な活性を示し、新しい癌治療薬の開発につながる可能性があります。
鎮痛作用
関連するピロロピリジン誘導体に関する研究では、潜在的な鎮痛作用が示されています 。コア構造上の置換基の修飾はこれらの特性に影響を与える可能性があり、新しい鎮痛薬を開発するための経路を提供します。
化学合成
6-クロロ-2,3-ジヒドロ-1H-ピロロ[2,3-b]ピリジン: は、より複雑な分子の構成要素として、化学合成で使用されています 。その反応性と塩素原子の存在は、有機合成において汎用性の高い中間体となっています。
エナンチオ選択的合成
7-アザ-6-MeO-インドリンなどのアザインドリン補助剤の導入は、エナンチオ選択的合成を促進します 。これは、多くの場合、生物活性に必要な特定のキラリティを持つ化合物を生成するために不可欠です。
創薬
アザインドリン骨格は、多くの生物学的に活性な天然物および合成誘導体に見られ、様々な疾患に対するいくつかの治療薬を生み出しています 。アザインドールのユニークな生化学的および生物物理的特性により、これらのコアユニットに対する新規合成法が開発され、創薬の取り組みにも貢献しています。
Safety and Hazards
生化学分析
Biochemical Properties
6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), inhibiting their activity . This interaction is crucial as FGFRs are involved in various cellular processes, including cell growth, differentiation, and angiogenesis. The compound’s ability to inhibit FGFRs suggests its potential as a therapeutic agent in conditions where FGFR activity is dysregulated, such as in certain cancers.
Cellular Effects
The effects of 6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine on cellular processes are profound. It has been observed to exert antiproliferative effects on cancer cell lines, particularly Hep3B cells . This compound influences cell signaling pathways by inhibiting FGFR4, leading to reduced cell proliferation and increased apoptosis. Additionally, it affects gene expression by downregulating genes involved in cell cycle progression and upregulating those involved in apoptosis. These cellular effects highlight the compound’s potential as an anticancer agent.
Molecular Mechanism
At the molecular level, 6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine exerts its effects primarily through binding interactions with FGFRs. The compound forms hydrogen bonds with key residues in the FGFR binding pocket, leading to inhibition of receptor activity . This inhibition prevents the downstream signaling that promotes cell proliferation and survival. Additionally, the compound may interact with other biomolecules, such as human neutrophil elastase (HNE), further contributing to its biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine have been studied over various time points. The compound demonstrates stability under standard storage conditions, maintaining its activity over extended periods . Long-term studies have shown that its antiproliferative effects on cancer cells persist, with sustained inhibition of FGFR activity and continued induction of apoptosis. Degradation products may form over time, potentially influencing its efficacy and safety profile.
Dosage Effects in Animal Models
The effects of 6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine vary with dosage in animal models. At lower doses, the compound effectively inhibits FGFR activity without significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These findings underscore the importance of optimizing dosage to balance therapeutic efficacy with safety.
Metabolic Pathways
6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into various metabolites. These metabolic processes can influence the compound’s bioavailability and activity, affecting its overall therapeutic potential.
Transport and Distribution
Within cells and tissues, 6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake into target cells and its accumulation in specific tissues. The compound’s distribution is influenced by factors such as tissue perfusion and the presence of binding sites, which can affect its localization and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other target proteins . Post-translational modifications, such as phosphorylation, may influence its localization and function, directing it to specific cellular compartments. Understanding these localization dynamics is essential for optimizing its therapeutic applications.
特性
IUPAC Name |
6-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-6-2-1-5-3-4-9-7(5)10-6/h1-2H,3-4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBASFRHXGJCOMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53516-07-7 | |
Record name | 6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Azaindole derivatives, particularly those structurally similar to 1,4-dihydropyridines, have shown potential pharmacological activities. For example, research indicates potential applications in the development of novel drugs due to their potential interaction with various biological targets. [] Furthermore, 6-amino derivatives of 5-azaindoline have been investigated for their pharmacological properties. []
A: One study describes a method for introducing substituents in the pyridine proton of 7-azaindoline. [] This suggests that researchers are exploring ways to modify the azaindole core to potentially enhance its pharmacological properties.
A: While the provided abstracts don't delve into specific SAR data, one study mentions the "synthesis and pharmacologic activity of 4-furyl-1,4-dihydropyridines," [] suggesting an interest in understanding how structural modifications, like the introduction of a furyl group, can influence biological activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。